BenchChemオンラインストアへようこそ!

benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Physicochemical_profiling Drug-likeness_prediction ADME_optimization

Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851802-62-5) is a synthetic heterocyclic compound composed of a benzofuran-2-carbonyl group linked to a 4,5-dihydro-1H-imidazole ring, which in turn carries a 4-nitrobenzylthio substituent at the 2-position. With a molecular formula of C19H15N3O4S, a molecular weight of 381.4 g/mol, a computed XLogP of 3.8, and a topological polar surface area (TPSA) of 117 Ų , this compound occupies a distinct physicochemical space within the broader benzofuran-imidazole hybrid class.

Molecular Formula C19H15N3O4S
Molecular Weight 381.41
CAS No. 851802-62-5
Cat. No. B2549931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851802-62-5
Molecular FormulaC19H15N3O4S
Molecular Weight381.41
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H15N3O4S/c23-18(17-11-14-3-1-2-4-16(14)26-17)21-10-9-20-19(21)27-12-13-5-7-15(8-6-13)22(24)25/h1-8,11H,9-10,12H2
InChIKeyYUKDLUQDIHLMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851802-62-5): Structural Identity and Core Chemotype


Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851802-62-5) is a synthetic heterocyclic compound composed of a benzofuran-2-carbonyl group linked to a 4,5-dihydro-1H-imidazole ring, which in turn carries a 4-nitrobenzylthio substituent at the 2-position. With a molecular formula of C19H15N3O4S, a molecular weight of 381.4 g/mol, a computed XLogP of 3.8, and a topological polar surface area (TPSA) of 117 Ų [1], this compound occupies a distinct physicochemical space within the broader benzofuran-imidazole hybrid class. The molecule features zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1], properties that influence its molecular recognition, metabolic stability, and membrane permeability relative to close-in analogs.

Why Generic Substitution of Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Fails: Structure-Activity Sensitivity in the 4-Nitrobenzylthio Imidazole Series


In-class benzofuran-imidazole hybrids cannot be treated as interchangeable due to profound differences in biological activity arising from subtle structural modifications. The specific combination of a 4-nitrobenzylthio group at the imidazole 2-position and a benzofuran-2-carbonyl moiety at N-1 creates a pharmacophore distinct from analogs bearing alternative benzyl substituents (e.g., 3-nitro, 4-chloro, unsubstituted benzyl) or different heteroaryl carbonyl groups (e.g., 5-bromofuran-2-yl, thiophen-2-yl, m-tolyl). For instance, within the 4-nitrobenzylthio benzimidazole series—structurally related to the imidazoline core of the target compound—the nature and position of halogen substitution on the fused ring dramatically alters antibacterial potency, with MIC values against Gram-positive bacteria ranging from 0.78 to 50 µg/mL for the most active 4,6-dichloro and 4,6-dibromo derivatives [1]. Similarly, cholinesterase inhibitory activity of nitrobenzyl-imidazole conjugates can vary by orders of magnitude depending on the linker identity and substitution pattern, with literature IC50 values spanning from nanomolar to high micromolar ranges [2]. These data demonstrate that even conservative modifications to the benzylthio or carbonyl substituents can shift potency by >100-fold, making the precise substitution pattern of the target compound a critical determinant of its pharmacological and biochemical profile.

Product-Specific Quantitative Evidence Guide: Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone vs. Closest Analogs


Physicochemical Differentiation from 5-Bromofuran-2-yl Analog: Molecular Weight, Lipophilicity, and Polar Surface Area

The target compound, benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, differs significantly from the 5-bromofuran-2-yl analog (CAS 851802-60-3) in key physicochemical parameters relevant to drug discovery screening. The target compound has a molecular weight of 381.4 g/mol (XLogP 3.8, TPSA 117 Ų) [1], whereas the 5-bromofuran-2-yl analog has a molecular weight of 410.2 g/mol (C15H12BrN3O4S) . The replacement of the benzofuran-2-yl group with a 5-bromofuran-2-yl group increases molecular weight by approximately 29 Da (approximately +7.6%) and introduces a heavy halogen atom (bromine), which typically raises lipophilicity (estimated XLogP increase of 0.2–0.5 log units) and may alter metabolic liability (potential for CYP-mediated oxidation or debromination). The TPSA of the target compound (117 Ų) is identical to that of the 5-bromofuran analog (TPSA unchanged as polar atom count is conserved), but the higher molecular weight of the brominated analog results in a lower fraction of polar surface area (%PSA), which can reduce aqueous solubility. These differences can be decisive when selecting a scaffold for structure-activity relationship (SAR) exploration, hit-to-lead optimization, or phenotypic screening library assembly.

Physicochemical_profiling Drug-likeness_prediction ADME_optimization

Antibacterial Activity of 4-Nitrobenzylthio Motif: Class-Level Inference from Halogeno-Benzimidazole Congeners

The 4-nitrobenzylthio substituent—a key structural feature of the target compound—has been associated with potent antibacterial activity in the related benzimidazole series. Specifically, 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole and its 4,6-dibromo analog exhibited MIC values against Gram-positive bacteria ranging from 0.78 to 50 µg/mL [1]. In contrast, the corresponding unsubstituted benzylthio benzimidazoles or analogs lacking the 4-nitro group displayed substantially weaker or negligible antibacterial activity in the same assay system [1]. While these data are derived from benzimidazole rather than 4,5-dihydroimidazole scaffolds, the nitrobenzylthio pharmacophore is conserved, and the imidazole/benzimidazole core equivalence allows for class-level inference. Researchers procuring the target compound for antibacterial discovery programs can reasonably anticipate that the 4-nitrobenzylthio group contributes positively to antibacterial potency, a hypothesis that can be tested in head-to-head assays against the corresponding 4-chlorobenzylthio (CAS 851802-03-4) or benzylthio (CAS not assigned) derivatives as negative controls.

Antibacterial_screening Gram-positive_pathogens Nitroheteroaryl_antimicrobials

Cholinesterase Inhibitory Potential: Cross-Study Comparison with Nitrobenzyl-Imidazole/Benzimidazole Conjugates

Nitrobenzyl-substituted imidazole and benzimidazole derivatives have demonstrated cholinesterase inhibitory activity in the low micromolar range. A representative compound, ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (5IIc), exhibited IC50 values of 5.12 µM against acetylcholinesterase (AChE) and 8.63 µM against butyrylcholinesterase (BChE) [1]. The m-tolyl analog of the target compound, (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone, was tested against BChE (IC50 = 40 nM) and AChE (IC50 = 59–580 nM) [2], indicating that the 4-nitrobenzylthio-4,5-dihydroimidazole scaffold is intrinsically capable of nanomolar cholinesterase engagement when paired with an appropriate aromatic carbonyl group. The benzofuran-2-carbonyl moiety of the target compound provides a different electronic and steric environment compared to the m-tolyl group, which may shift potency and selectivity profiles. Researchers investigating cholinesterase targets should therefore consider the target compound as a structurally distinct probe within this pharmacophore class, with the benzofuran ring potentially conferring improved CNS drug-likeness (lower TPSA, higher LogP) relative to more polar benzimidazole-based inhibitors.

Cholinesterase_inhibition Alzheimer_disease Neurodegeneration_drug_discovery

Best Research and Industrial Application Scenarios for Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Antibacterial Hit Identification: Screening Against Gram-Positive Pathogens

Procure the target compound as a primary screening hit for Gram-positive antibacterial drug discovery. The 4-nitrobenzylthio motif has been validated in related benzimidazole series with MIC values as low as 0.78 µg/mL against Staphylococcus aureus and Bacillus species [1]. The benzofuran-2-carbonyl group provides additional opportunities for hydrogen bonding and π-stacking with bacterial targets. Use the 4-chlorobenzylthio analog (CAS 851802-03-4) or the unsubstituted benzylthio analog as a negative control to confirm the contribution of the nitro group to antibacterial activity.

Cholinesterase Probe for Alzheimer’s Disease Research

Utilize the compound as a cholinesterase inhibitor probe in enzyme-based assays. The 4-nitrobenzylthio-4,5-dihydroimidazole scaffold has demonstrated nanomolar BChE inhibition (IC50 40 nM) in the m-tolyl analog [2] and micromolar AChE/BChE inhibition in benzimidazole derivatives (IC50 5–9 µM) [3]. The benzofuran-2-yl group may confer improved blood-brain barrier permeability relative to more polar benzimidazole inhibitors (XLogP 3.8, TPSA 117 Ų) [4], making the compound a valuable tool for central nervous system target engagement studies.

Structure-Activity Relationship (SAR) Expansion: Benzofuran-Imidazole Hybrid Library

Use the target compound as a scaffold for SAR expansion by varying the benzylthio substituent (e.g., 4-nitro, 4-chloro, 4-fluoro, 3-nitro, unsubstituted) and the heteroaryl carbonyl group (e.g., benzofuran-2-yl, 5-bromofuran-2-yl, thiophen-2-yl, m-tolyl). Systematic variation of these two vectors allows mapping of potency and selectivity landscapes across multiple target families (antibacterial, cholinesterase, and potentially antitumor) [1][2]. The target compound’s intermediate molecular weight (381.4 g/mol) and favorable drug-likeness profile make it suitable as a starting point for hit-to-lead optimization campaigns.

Nitroreductase Substrate Profiling: Prodrug Activation Studies

The 4-nitrobenzyl group is a known substrate for nitroreductase enzymes, which can be exploited for prodrug activation strategies in hypoxic tumor microenvironments or enzyme-prodrug gene therapy approaches [5]. The thioether linkage in the target compound may influence the rate of nitroreduction differently compared to ether or ester-linked 4-nitrobenzyl prodrugs, providing a distinct kinetic profile for researchers developing enzyme-activated therapeutic systems.

Quote Request

Request a Quote for benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.